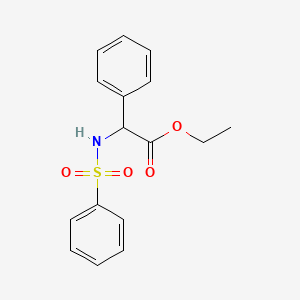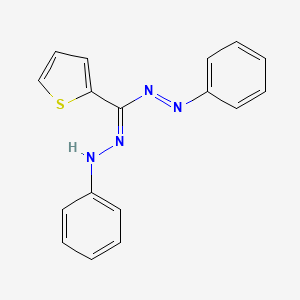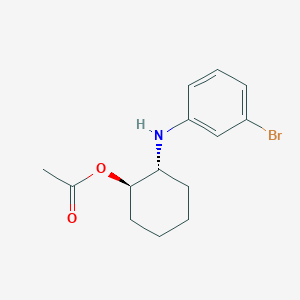
Rel-(1R,2R)-2-((3-bromophenyl)amino)cyclohexylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-(1R,2R)-2-((3-bromophenyl)amino)cyclohexylacetate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclohexylacetate backbone with a 3-bromophenylamino substituent, making it a subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-((3-bromophenyl)amino)cyclohexylacetate typically involves the following steps:
Formation of the Cyclohexylacetate Backbone: This can be achieved through the esterification of cyclohexanol with acetic acid under acidic conditions.
Introduction of the 3-Bromophenylamino Group: This step involves the nucleophilic substitution reaction where the amino group is introduced to the cyclohexylacetate backbone using 3-bromoaniline as a reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Rel-(1R,2R)-2-((3-bromophenyl)amino)cyclohexylacetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanoic acid derivatives.
Reduction: Formation of cyclohexylamine or cyclohexanol derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
科学研究应用
Rel-(1R,2R)-2-((3-bromophenyl)amino)cyclohexylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Rel-(1R,2R)-2-((3-bromophenyl)amino)cyclohexylacetate involves its interaction with specific molecular targets. The bromophenylamino group can interact with enzymes or receptors, modulating their activity. The cyclohexylacetate backbone provides structural stability and influences the compound’s pharmacokinetic properties.
相似化合物的比较
Similar Compounds
Rel-(1R,2R)-2-((4-bromophenyl)amino)cyclohexylacetate: Similar structure but with the bromine atom in the para position.
Rel-(1R,2R)-2-((3-chlorophenyl)amino)cyclohexylacetate: Similar structure with a chlorine atom instead of bromine.
Rel-(1R,2R)-2-((3-bromophenyl)amino)cyclohexylpropionate: Similar structure with a propionate group instead of acetate.
Uniqueness
Rel-(1R,2R)-2-((3-bromophenyl)amino)cyclohexylacetate is unique due to the specific positioning of the bromine atom and the cyclohexylacetate backbone, which confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C14H18BrNO2 |
|---|---|
分子量 |
312.20 g/mol |
IUPAC 名称 |
[(1R,2R)-2-(3-bromoanilino)cyclohexyl] acetate |
InChI |
InChI=1S/C14H18BrNO2/c1-10(17)18-14-8-3-2-7-13(14)16-12-6-4-5-11(15)9-12/h4-6,9,13-14,16H,2-3,7-8H2,1H3/t13-,14-/m1/s1 |
InChI 键 |
LQBLDNLVQNFGCU-ZIAGYGMSSA-N |
手性 SMILES |
CC(=O)O[C@@H]1CCCC[C@H]1NC2=CC(=CC=C2)Br |
规范 SMILES |
CC(=O)OC1CCCCC1NC2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cis-tert-Butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B15249638.png)
![9,10-Anthracenedione, 1,5-bis[(3-aminophenyl)thio]-](/img/structure/B15249652.png)

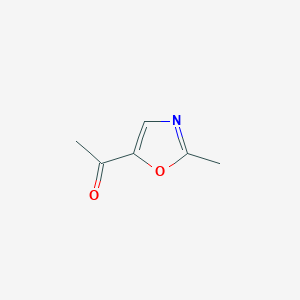

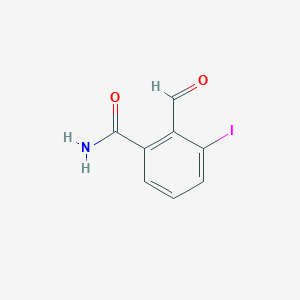
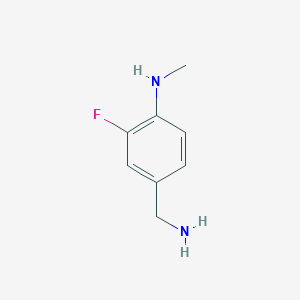
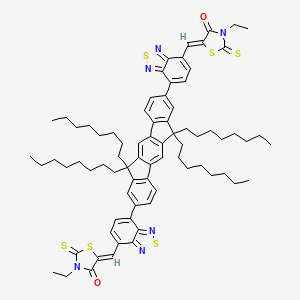

![1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B15249711.png)

